5-Hydroxy-2-(5-hydroxy-2-(hydroxymethyl)-4-pyrimidinyl)-7-methyl-4-benzoxazolecarboxamide
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Overview
Description
Boxazomycin A is a potent broad-spectrum antibiotic isolated from the Actinomycetes strain G495-1 in 1987 . It is known for its ability to inhibit bacterial growth by selectively inhibiting protein synthesis, making it effective against drug-resistant bacterial strains . Boxazomycin A is part of a series of compounds, including Boxazomycin B and C, which exhibit similar antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Boxazomycin A has not been extensively documented, but the synthesis of its analogs, Boxazomycin B and C, has been reported . These syntheses provide access to structure-activity relationship studies, which are crucial for understanding the compound’s efficacy and potential modifications . The isolation of Boxazomycin A from the original Actinomycetes strain ATCC-53205 follows a published fermentation and isolation procedure .
Industrial Production Methods: Industrial production of Boxazomycin A involves the fermentation of the Actinomycetes strain G495-1, followed by extraction and purification processes . The specific conditions for large-scale production are not widely available, but they likely involve optimizing the growth conditions of the Actinomycetes strain to maximize yield.
Chemical Reactions Analysis
Types of Reactions: Boxazomycin A undergoes various chemical reactions, primarily involving its functional groups. These reactions include:
Oxidation: Boxazomycin A can undergo oxidation reactions, which may alter its antibacterial properties.
Reduction: Reduction reactions can modify the compound’s structure, potentially affecting its activity.
Substitution: Substitution reactions involving Boxazomycin A can lead to the formation of analogs with different biological activities.
Common Reagents and Conditions: The specific reagents and conditions for these reactions depend on the desired modifications. Common reagents include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions.
Major Products Formed: The major products formed from these reactions are typically analogs of Boxazomycin A, which are studied for their structure-activity relationships and potential improvements in antibacterial activity.
Scientific Research Applications
Boxazomycin A has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and modification of antibiotics.
Biology: Boxazomycin A is used to study bacterial resistance mechanisms and the inhibition of protein synthesis.
Medicine: Its potent antibacterial properties make it a candidate for developing new antibiotics to combat drug-resistant bacterial infections.
Industry: Boxazomycin A and its analogs are explored for their potential use in industrial applications, such as in the development of antibacterial coatings and materials.
Mechanism of Action
Boxazomycin A exerts its effects by selectively inhibiting protein synthesis in bacteria . This inhibition is bacteriostatic, meaning it prevents bacterial growth without killing the bacteria . The compound targets the bacterial ribosome, interfering with the translation process and ultimately inhibiting protein production . This mechanism is distinct from other clinical protein synthesis inhibitors, as no cross-resistance has been observed .
Comparison with Similar Compounds
Boxazomycin B and C: These compounds are analogs of Boxazomycin A and share similar antibacterial properties.
Platensimycin and Platencin: These compounds also exhibit broad-spectrum antibacterial activity and have been studied for their unique mechanisms of action.
Kibdelomycin: Another antibiotic with a novel mechanism of action and broad-spectrum activity.
Uniqueness of Boxazomycin A: Boxazomycin A is unique due to its selective inhibition of protein synthesis without cross-resistance to other protein synthesis inhibitors . This distinct mechanism of action makes it a valuable compound for studying bacterial resistance and developing new antibiotics.
Properties
CAS No. |
107021-64-7 |
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Molecular Formula |
C14H12N4O5 |
Molecular Weight |
316.27 g/mol |
IUPAC Name |
5-hydroxy-2-[5-hydroxy-2-(hydroxymethyl)pyrimidin-4-yl]-7-methyl-1,3-benzoxazole-4-carboxamide |
InChI |
InChI=1S/C14H12N4O5/c1-5-2-6(20)9(13(15)22)11-12(5)23-14(18-11)10-7(21)3-16-8(4-19)17-10/h2-3,19-21H,4H2,1H3,(H2,15,22) |
InChI Key |
DPUXBYFNGWRIKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1OC(=N2)C3=NC(=NC=C3O)CO)C(=O)N)O |
Origin of Product |
United States |
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